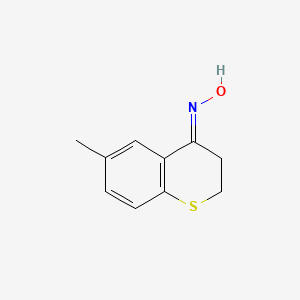

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

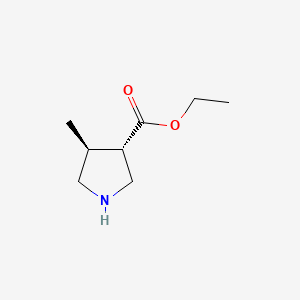

“6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime” is a chemical compound. Based on its name, it likely contains a thiochromenone structure, which is a heterocyclic compound with a sulfur atom, and an oxime functional group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiochromenone ring, which is a six-membered ring containing a sulfur atom and a ketone functional group. The “6-methyl” indicates a methyl group attached to the 6th carbon of the ring, and the “oxime” suggests a >C=NOH group, although the exact position of this group on the ring isn’t specified in the name .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction, and the oxime group could be involved in reactions such as the Beckmann rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position of the oxime group. Factors such as polarity, molecular size and shape, and functional groups would influence properties such as solubility, melting/boiling points, and reactivity .Scientific Research Applications

Antioxidant Properties

The compound has been found to have antioxidant properties. It is known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .

Anticancer Agents

Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to the compound , have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising results against various human cancer cell lines.

Mutagenic and Toxicological Studies

Hydroxylamine, a derivative of ammonia, is involved in many biological and pathological processes such as inflammation and bio-nitrification . However, it can act as a mutagen and an acute toxicant for plants, animals, and humans, and an agent for inducing physiological changes .

Environmental Impact

Hydroxylamine can generate nitrogen oxide in oceanic environments, making it a hazardous substance . Therefore, studying this compound can help in understanding and mitigating its environmental impact.

Industrial Production Processes

Hydroxylamine is used in many organic syntheses, including pharmaceutical and industrial production processes . Therefore, the compound , being a derivative of hydroxylamine, could potentially have similar applications.

Electrochemical Analysis

A study has shown that a glassy carbon electrode surface modified with nitrogen-doped hollow carbon spheres (N-HCSs) can be used for the determination of hydroxylamine . This suggests that the compound could potentially be used in electrochemical sensors or other similar applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDXVJKMORSSTJ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC/C2=N\O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)

![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)

![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)

![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)